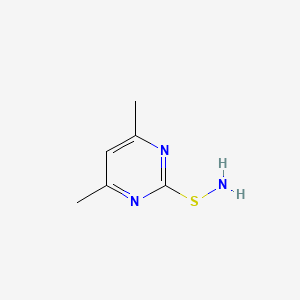![molecular formula C17H14O2 B14675178 1-Methylspiro[cyclopropane-2,9'-fluorene]-1-carboxylic acid CAS No. 41826-00-0](/img/structure/B14675178.png)
1-Methylspiro[cyclopropane-2,9'-fluorene]-1-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Methylspiro[cyclopropane-2,9’-fluorene]-1-carboxylic acid is a unique organic compound characterized by its spirocyclic structure. This compound features a cyclopropane ring fused to a fluorene moiety, with a carboxylic acid functional group attached to the cyclopropane ring. The spirocyclic structure imparts significant strain and unique reactivity to the molecule, making it an interesting subject of study in organic chemistry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1-Methylspiro[cyclopropane-2,9’-fluorene]-1-carboxylic acid typically involves the reaction of fluorene-9-one azine with dimethyloxosulfonium methylide. . The reaction conditions include the use of an excess of dimethyloxosulfonium methylide to ensure complete conversion of the starting materials.
Industrial Production Methods: While specific industrial production methods for 1-Methylspiro[cyclopropane-2,9’-fluorene]-1-carboxylic acid are not well-documented, the Corey–Chaykovsky reaction provides a scalable route for its synthesis. The reaction’s efficiency and relatively mild conditions make it suitable for larger-scale production.
Analyse Des Réactions Chimiques
Types of Reactions: 1-Methylspiro[cyclopropane-2,9’-fluorene]-1-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The carboxylic acid group can be oxidized to form corresponding derivatives.
Reduction: The carboxylic acid can be reduced to an alcohol or other reduced forms.
Substitution: The spirocyclic structure allows for nucleophilic substitution reactions, particularly at the cyclopropane ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles like amines and halides can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products:
Oxidation: Oxidized derivatives of the carboxylic acid group.
Reduction: Alcohols and other reduced forms of the carboxylic acid.
Substitution: Various substituted spirocyclic compounds depending on the nucleophile used.
Applications De Recherche Scientifique
1-Methylspiro[cyclopropane-2,9’-fluorene]-1-carboxylic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex spirocyclic compounds.
Biology: Investigated for its potential biological activities, including enzyme inhibition and antimicrobial properties.
Medicine: Explored for its potential therapeutic applications due to its unique structure and reactivity.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism by which 1-Methylspiro[cyclopropane-2,9’-fluorene]-1-carboxylic acid exerts its effects is primarily through its spirocyclic structure, which imparts significant strain and reactivity. This strain allows the compound to interact with various molecular targets, including enzymes and receptors, potentially leading to biological activity. The pathways involved often include nucleophilic attack on the strained cyclopropane ring, leading to ring-opening and subsequent reactions.
Comparaison Avec Des Composés Similaires
Spiro[cyclopropane-1,2’-steroids]: These compounds also feature a spirocyclic structure with a cyclopropane ring and exhibit similar reactivity.
Spiro[cyclopropane-1,9’-fluorene]: A closely related compound with similar synthetic routes and reactivity.
Uniqueness: 1-Methylspiro[cyclopropane-2,9’-fluorene]-1-carboxylic acid is unique due to the presence of the carboxylic acid group, which imparts additional reactivity and potential for further functionalization. Its specific spirocyclic structure also distinguishes it from other spiro compounds, providing unique opportunities for research and application.
Propriétés
Numéro CAS |
41826-00-0 |
|---|---|
Formule moléculaire |
C17H14O2 |
Poids moléculaire |
250.29 g/mol |
Nom IUPAC |
1-methylspiro[cyclopropane-2,9'-fluorene]-1-carboxylic acid |
InChI |
InChI=1S/C17H14O2/c1-16(15(18)19)10-17(16)13-8-4-2-6-11(13)12-7-3-5-9-14(12)17/h2-9H,10H2,1H3,(H,18,19) |
Clé InChI |
PHQFNGVEURDSTJ-UHFFFAOYSA-N |
SMILES canonique |
CC1(CC12C3=CC=CC=C3C4=CC=CC=C24)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


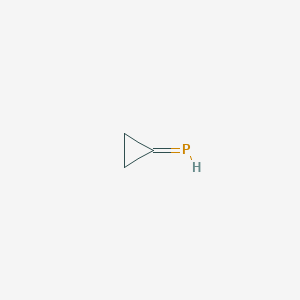
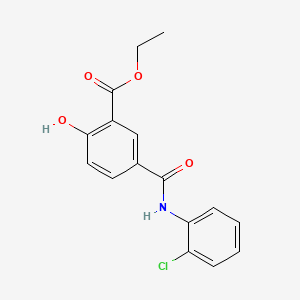
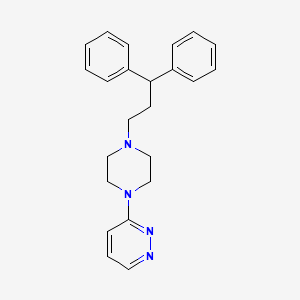

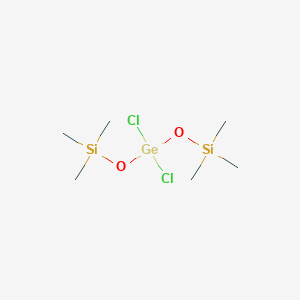

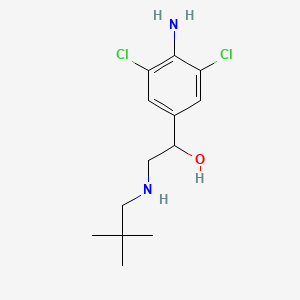
![1,6-Dimethyl-7-oxabicyclo[4.1.0]heptan-2-one](/img/structure/B14675140.png)





